Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate
Description
Properties
IUPAC Name |
methyl 2-ethyl-5-methyl-4-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-6-7(9(11)12-3)8(10)5(2)13-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFRVBXZWXNWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(O1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384125 | |
| Record name | Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-78-8 | |
| Record name | Methyl 2-ethyl-4,5-dihydro-5-methyl-4-oxo-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylic Acid
Reduction: 2-Ethyl-5-Methyl-4-Hydroxy-4,5-Dihydrofuran-3-Carboxylate
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a derivative known as JOTO1007 has shown promising results against human cervical cancer cells (Ca Ski). It was observed to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. The study indicated that JOTO1007 induces apoptosis through a mitochondria-dependent pathway, suggesting its potential as a novel anti-metastatic agent .
Case Study: JOTO1007
| Study Aspect | Details |
|---|---|
| Cell Line | Human cervical cancer Ca Ski cells |
| Mechanism of Action | Inhibition of NF-kB; downregulation of MMP-2 and MMP-9 |
| Outcome | Suppressed migration and invasion; induced apoptosis |
Agricultural Applications
The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be leveraged in developing environmentally friendly pest control agents. Research is ongoing to evaluate its effectiveness against specific pests and pathogens.
Potential Agrochemical Properties
| Property | Description |
|---|---|
| Target Pests | To be determined through ongoing studies |
| Mode of Action | Antagonistic effects on pest metabolism |
| Environmental Impact | Biodegradable; low toxicity to non-target species |
Material Science
In material science, Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate can be utilized in the synthesis of polymers and resins due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Material Properties
| Property | Application |
|---|---|
| Thermal Stability | Enhances durability of polymer composites |
| Mechanical Strength | Improves structural integrity |
Mechanism of Action
The mechanism of action of Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a class of 3,4,5-trisubstituted dihydrofuran-2(5H)-ones. Key structural analogs include:
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., 4-fluorophenyl) and aromatic amines (e.g., phenylamino) in analogs correlates with enhanced cytotoxic activity.
- Ester Group Influence : Methyl esters (as in the target compound) may confer lower lipophilicity (logP) compared to ethyl esters, affecting membrane permeability and bioavailability.
Cytotoxic Activity
The analog ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate exhibits exceptional potency against HEPG2 and MCF7 cell lines (IC50 = 0.002 µM), surpassing reference drugs like doxorubicin (IC50 = 0.007 µM). This highlights the critical role of aryl and amino substituents in enhancing activity. In contrast, the target compound’s alkyl substituents may prioritize metabolic stability over potency .
Physicochemical and Structural Properties
- Ring Puckering : The 4,5-dihydrofuran ring’s puckering (quantified via Cremer-Pople parameters) influences conformational stability. Alkyl substituents (e.g., ethyl, methyl) may induce moderate puckering, whereas bulky aryl groups could distort the ring geometry, affecting binding to biological targets .
- Hydrogen Bonding: Crystallographic studies of analogs reveal intermolecular hydrogen bonds involving the 4-oxo group and ester carbonyl, stabilizing crystal packing. The target compound’s methyl and ethyl groups may reduce hydrogen-bonding capacity compared to amino- or fluoro-substituted analogs .
Biological Activity
Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article will explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- CAS Number : 3511-34-0
Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:
-
Anticancer Activity :
- Compounds in the same family have demonstrated the ability to induce apoptosis in cancer cells. For example, ethyl 2-anilino derivatives have been shown to activate caspase pathways leading to increased intracellular calcium and reactive oxygen species (ROS), which contribute to cell death in leukemia cells .
- A study highlighted that the compound induces apoptosis in HL-60 leukemia cells through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties :
Case Study 1: Apoptosis Induction in Leukemia Cells
A study investigated the effects of ethyl 2-anilino derivatives on HL-60 cells. The results showed:
- Cytotoxic Concentration : The half-maximal inhibitory concentration (IC50) was found to be approximately 23.5 µM.
- Mechanism : The compound increased caspase-3 activity and altered mitochondrial membrane potential, indicating a clear apoptotic pathway activation.
| Concentration (µM) | % Apoptotic Cells |
|---|---|
| 0 | 0.2 |
| 5 | 1.6 |
| 25 | 75.4 |
| 50 | 80.0 |
Case Study 2: Antimicrobial Activity
In another study focusing on volatile organic compounds related to this chemical class, it was found that specific derivatives inhibited the growth of Aspergillus flavus, a common fungal pathogen responsible for aflatoxin production. This indicates potential applications in food safety and preservation.
Research Findings
- Caspase Activation :
-
Cell Cycle Analysis :
- Flow cytometry results indicated that treated cells exhibited increased populations in the sub-G1 phase, further confirming apoptotic activity.
- Reactive Oxygen Species (ROS) :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-ketoesters with aldehydes or ketones under acidic or basic conditions. For example, analogous dihydrofuran carboxylates were prepared using ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate and substituted anilines in dichloromethane, yielding 60–70% after recrystallization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. ethanol), and temperature. Monitoring via TLC and purification by column chromatography or recrystallization improves purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?
- Methodological Answer :
- 1H/13C NMR : Assign diastereotopic protons (e.g., dihydrofuran ring hydrogens) and ester carbonyl signals (δ ~165–170 ppm). For example, ethyl analogs show distinct splitting patterns for trans-substituted dihydrofuran rings .
- X-ray Crystallography : Resolve ring puckering (Cremer-Pople parameters) and hydrogen bonding. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
- IR Spectroscopy : Confirm ester C=O (1730–1750 cm⁻¹) and lactone C=O (1700–1720 cm⁻¹) stretches.
Q. What are the key structural motifs influencing the compound’s stability and reactivity?
- Methodological Answer : The dihydrofuran ring’s puckering (quantified via Cremer-Pople coordinates) and substituent steric effects (e.g., ethyl vs. methyl groups) dictate reactivity. For instance, bulky substituents increase torsional strain, favoring ring-opening reactions . Hydrogen bonding (N–H···O and C–H···O) stabilizes the crystal lattice, as seen in related structures .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic structure and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental X-ray data to validate accuracy .
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to analyze hydrogen-bonding networks and π-π interactions .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting discrepancies .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula purity. For example, ethyl analogs with 95% purity showed <0.5% deviation in HRMS .
- Crystallographic Validation : Compare experimental vs. calculated X-ray diffraction patterns to rule out polymorphic variations .
Q. How do substituents on the dihydrofuran ring influence supramolecular assembly in the solid state?
- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns. For example, ethyl groups may disrupt N–H···O networks, reducing crystal symmetry, while methoxy groups enhance C–H···O interactions . SC-XRD data for analogs show dihedral angles (28–55°) between aromatic substituents and the dihydrofuran ring, affecting packing efficiency .
Q. What reaction mechanisms explain the regioselective formation of the dihydrofuran ring?
- Methodological Answer : The reaction likely proceeds via a Michael addition-cyclization cascade. For example, nucleophilic attack of an enolate on an α,β-unsaturated carbonyl forms the ring, with stereochemistry controlled by steric hindrance (trans products dominate) . Isotopic labeling (e.g., 18O) can trace oxygen migration during lactonization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
